molecular formula C16H20N2O3 B13758037 1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide CAS No. 57632-68-5

1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide

Katalognummer: B13758037
CAS-Nummer: 57632-68-5
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: BQWDCWDJASHHKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide is a chemical compound with the molecular formula C16H20N2O3 and a molecular weight of 288.34 g/mol . It is known for its unique structure, which includes a benzoyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide involves several steps. One common method includes the reaction of N,N-diethyl-2-pyrrolidone with benzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at room temperature, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group can be replaced by other functional groups using reagents like sodium hydride or Grignard reagents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoyl group plays a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    1-Benzoyl-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide: This compound has a similar structure but with dimethyl groups instead of diethyl groups, leading to differences in reactivity and biological activity.

    1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxylate: The ester derivative of the compound, which may have different solubility and stability properties.

    1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxylic acid: The carboxylic acid form, which can undergo different chemical reactions compared to the amide

Eigenschaften

CAS-Nummer

57632-68-5

Molekularformel

C16H20N2O3

Molekulargewicht

288.34 g/mol

IUPAC-Name

1-benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C16H20N2O3/c1-3-17(4-2)16(21)13-10-11-14(19)18(13)15(20)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3

InChI-Schlüssel

BQWDCWDJASHHKV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.